What are the chemical properties of 5-(3-Chlorophenyl)nicotinaldehyde?
What are the chemical properties of 5-(3-Chlorophenyl)nicotinaldehyde?
An In-Depth Technical Guide to the Chemical Properties of 5-(3-Chlorophenyl)nicotinaldehyde
Introduction
For researchers and scientists engaged in the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry.[1] This guide focuses on a specific, highly functionalized derivative: 5-(3-Chlorophenyl)nicotinaldehyde. The introduction of a substituted aryl group at the 5-position of the nicotinaldehyde core creates a biaryl structure, a motif prevalent in numerous kinase inhibitors and other therapeutic agents.[2]
This document serves as a comprehensive technical resource, synthesizing available data to provide a Senior Application Scientist's perspective on the synthesis, characterization, and potential applications of this compound. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Molecular Identification and Physicochemical Properties
5-(3-Chlorophenyl)nicotinaldehyde is a substituted aromatic aldehyde. Its core structure consists of a pyridine ring with an aldehyde group at the 3-position and a 3-chlorophenyl substituent at the 5-position.
| Property | Value | Source |
| IUPAC Name | 5-(3-Chlorophenyl)pyridine-3-carbaldehyde | N/A |
| Molecular Formula | C₁₂H₈ClNO | Calculated |
| Molecular Weight | 217.65 g/mol | Calculated |
| CAS Number | Not explicitly found in search results | N/A |
Table 1: Physicochemical Properties of Nicotinaldehyde (Parent Compound)
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Melting Point | 7-8 °C | [3][5] |
| Boiling Point | 95–97 °C at 15 mmHg; 78-81 °C at 10 mmHg | [3][5] |
| Density | 1.141 g/mL at 20 °C | [5] |
The addition of the 3-chlorophenyl group is expected to significantly increase the melting and boiling points of the derivative compared to the parent aldehyde, as it will likely be a solid at room temperature.
Synthesis via Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings in 5-aryl-nicotinaldehydes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids.[6][8]
The synthesis of 5-(3-Chlorophenyl)nicotinaldehyde is achieved by coupling 5-bromonicotinaldehyde with 3-chlorophenylboronic acid.
Causality in Experimental Design
-
Catalyst: A Palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is essential. The catalytic cycle begins with the oxidative addition of the Pd(0) into the carbon-bromine bond of 5-bromonicotinaldehyde.[6]
-
Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required for the transmetalation step.[9] It activates the boronic acid, facilitating the transfer of the 3-chlorophenyl group to the palladium center.[6]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used.[2][6] This system effectively dissolves both the organic starting materials and the inorganic base.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation and degradation of the sensitive Pd(0) catalyst.[9]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from established methods for similar substrates.[2][6][9]
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinaldehyde (1.0 equiv.), 3-chlorophenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
-
Reagent Addition:
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final 5-(3-Chlorophenyl)nicotinaldehyde.
-
Spectroscopic Characterization
Structural verification of the synthesized 5-(3-Chlorophenyl)nicotinaldehyde is performed using a combination of spectroscopic techniques.[7] While specific spectra for this exact molecule are not provided in the search results, the expected data can be inferred from its structure.
Table 2: Predicted Spectroscopic Data for 5-(3-Chlorophenyl)nicotinaldehyde
| Technique | Expected Key Features |
| ¹H NMR | - Aldehyde proton (singlet) around 9.9-10.1 ppm.- Aromatic protons on the pyridine ring (3 distinct signals).- Aromatic protons on the 3-chlorophenyl ring (4 distinct signals).- Chemical shifts reported in ppm relative to TMS. |
| ¹³C NMR | - Carbonyl carbon (aldehyde) around 190-195 ppm.- Aromatic carbons (11 distinct signals).- Signals for carbons attached to chlorine and nitrogen will be influenced by their electronegativity. |
| FTIR | - Strong C=O stretch (aldehyde) around 1700-1710 cm⁻¹.- C-H stretching (aromatic) around 3000-3100 cm⁻¹.- C=C and C=N stretching (aromatic rings) in the 1400-1600 cm⁻¹ region.- C-Cl stretch around 700-800 cm⁻¹. |
| Mass Spec. (EI) | - Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (217.65).- Isotope peak (M+2) at approximately one-third the intensity of the M⁺ peak, characteristic of a single chlorine atom.- Fragmentation pattern showing loss of -CHO group (M-29). |
General Protocols for Spectroscopic Analysis
The following are standardized procedures for acquiring high-quality spectroscopic data.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at 300 MHz or higher. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).[10]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.
-
Data Acquisition: Acquire a background spectrum first. Then, scan the sample over a range of 4000 to 400 cm⁻¹.[10]
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.[10]
-
Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z).[10]
-
Reactivity and Applications in Drug Discovery
The chemical reactivity of 5-(3-Chlorophenyl)nicotinaldehyde is dominated by its two key functional groups: the aldehyde and the biaryl pyridine core.
-
Aldehyde Group: The aldehyde functionality is a versatile handle for further synthetic transformations. It can readily undergo condensation reactions to form imines or be used in other carbonyl chemistry to build more complex heterocyclic systems.[2]
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzyme active sites.[1]
The 5-substituted pyridine motif is a key feature in many compounds targeting kinases, such as p38 MAP kinase, which is implicated in inflammatory diseases.[2] The ability to readily synthesize a library of 5-aryl-nicotinaldehydes via Suzuki coupling makes this scaffold highly attractive for lead optimization in drug discovery programs.[2] Studies on related nicotinaldehyde derivatives have demonstrated their potential as antimicrobial agents, highlighting the utility of this scaffold in developing new treatments for bacterial infections.[2][7]
Conclusion
5-(3-Chlorophenyl)nicotinaldehyde represents a strategically important building block for medicinal chemistry and drug development. Its synthesis is reliably achieved through the robust Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[7][9] The compound's structure, featuring a reactive aldehyde and a privileged biaryl pyridine core, provides a versatile platform for creating diverse molecular libraries. Further exploration of the chemical space accessible from this and related 5-arylnicotinaldehydes is a promising avenue for the discovery of novel therapeutics with improved efficacy and safety profiles.[2]
References
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
- A Comparative Spectroscopic Analysis of Nicotinaldehyde Isomers. Benchchem.
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. Benchchem.
- 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. Benchchem.
- Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PMC - PubMed Central.
- Suzuki cross-coupling reaction. YouTube.
- 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371. PubChem.
- 3-(3-Chlorophenyl)picolinaldehyde. ChemScene.
- Pyridine-3-carbaldehyde. Wikipedia.
- 5-(2-Chlorophenyl)nicotinaldehyde (Cas 73742-07-1). Parchem.
- 3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde. Sigma-Aldrich.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. 3-Pyridinecarboxaldehyde | 500-22-1 [chemicalbook.com]
- 5. 3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
